Selective and Potent Spermine Synthase Inhibition vs. Spermidine Synthase Inhibitor 4MCHA
In a direct head-to-head comparison using rat hepatoma (HTC) cells, N-cyclohexyl-1,3-propanediamine (APCHA) demonstrated selective and potent inhibition of spermine synthase, in contrast to trans-4-methylcyclohexylamine (4MCHA), which selectively inhibits spermidine synthase. After 8 days of treatment with 250 µM of either compound, APCHA reduced cellular spermine levels to below 1% of control, while 4MCHA reduced spermidine levels to 2% of control [1]. Total polyamine levels remained unchanged, confirming specificity. Additionally, APCHA treatment led to a 3-fold increase in S-adenosylmethionine decarboxylase activity, compared to an 8-fold increase with 4MCHA, indicating distinct downstream regulatory effects [2].
| Evidence Dimension | Target polyamine depletion in HTC cells |
|---|---|
| Target Compound Data | Spermine reduced to <1% of control at 250 µM |
| Comparator Or Baseline | trans-4-methylcyclohexylamine (4MCHA): Spermidine reduced to 2% of control at 250 µM |
| Quantified Difference | APCHA specifically depletes spermine; 4MCHA specifically depletes spermidine |
| Conditions | Rat hepatoma (HTC) cells, 8-day treatment, 250 µM concentration |
Why This Matters
This selective inhibition profile enables precise modulation of the spermidine/spermine ratio, a critical parameter in studies of cancer cell proliferation, neurological disorders, and mineralization defects, where off-target polyamine depletion would confound results.
- [1] Beppu T, et al. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases. J Biochem. 1995 Feb;117(2):339-45. doi: 10.1093/jb/117.2.339. View Source
- [2] Beppu T, et al. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases. J Biochem. 1995 Feb;117(2):339-45. (S-adenosylmethionine decarboxylase activity data). View Source
